molecular formula C10H10F2O3 B12987835 3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol

3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol

Cat. No.: B12987835
M. Wt: 216.18 g/mol
InChI Key: WSYOKLVLHNRXAV-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol is a chemical compound characterized by the presence of a difluorophenyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing both hydroxyl and halide functional groups. The reaction conditions often include the use of a strong base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the oxetane ring or the difluorophenyl group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in ring-opening reactions that modify the compound’s reactivity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoro-4-(hydroxymethyl)phenylmethanol: Similar structure but lacks the oxetane ring.

    3-(2,6-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol: Similar structure with different fluorine substitution pattern.

Uniqueness

3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol is unique due to the presence of both the difluorophenyl group and the oxetane ring. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

3-[2,5-difluoro-4-(hydroxymethyl)phenyl]oxetan-3-ol

InChI

InChI=1S/C10H10F2O3/c11-8-2-7(10(14)4-15-5-10)9(12)1-6(8)3-13/h1-2,13-14H,3-5H2

InChI Key

WSYOKLVLHNRXAV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C=C(C(=C2)F)CO)F)O

Origin of Product

United States

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